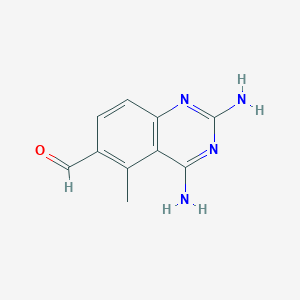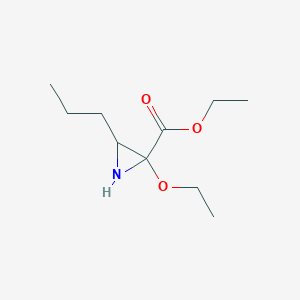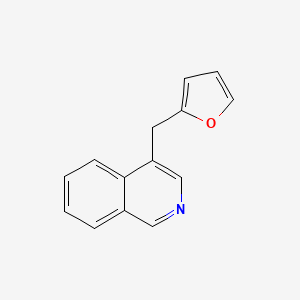![molecular formula C11H7FN2O B11896168 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-92-7](/img/structure/B11896168.png)
5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2,3’-bipyridine.
Industrial Production Methods
Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 5-Fluoro-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A non-fluorinated bipyridine used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
5-Fluoro-2,2’-bipyridine: A fluorinated bipyridine without the aldehyde group.
Uniqueness
5-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1346686-92-7 |
|---|---|
Molecular Formula |
C11H7FN2O |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-7H |
InChI Key |
VXCGEBGOMBXSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)




![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)





